Sporminarin A

Antifungal Drug Discovery Natural Product Screening Aspergillus flavus

Selective anti-Aspergillus and Botrytis seed-treatment leads are scarce. Sporminarin A (CAS 915403-42-8), a characterized fungal polyketide, directly fills this gap. • Anti-A. flavus MIC50 25 µg/mL; exclusive vs. congener Sporminarin B. • Botrytis cinerea seed-coating: 82.7-88.1% mycelial inhibition, 61% in planta symptom reduction. • Full spectroscopic characterization (1H, 13C NMR, HRESIMS) for reliable dereplication.

Molecular Formula C36H62O8
Molecular Weight 622.9 g/mol
Cat. No. B1251294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSporminarin A
Synonymssporminarin A
Molecular FormulaC36H62O8
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCCC(C)CC1(CC(C(C(O1)(C)C=C(C)C(C(C)C=CC(C(C)C=CC(C(C)C=C(C)C(C(C)C(=O)O)O)O)O)O)O)C)C
InChIInChI=1S/C36H62O8/c1-12-21(2)18-35(10)19-27(8)33(41)36(11,44-35)20-26(7)31(39)23(4)14-16-29(37)22(3)13-15-30(38)24(5)17-25(6)32(40)28(9)34(42)43/h13-17,20-24,27-33,37-41H,12,18-19H2,1-11H3,(H,42,43)/b15-13+,16-14+,25-17+,26-20+/t21?,22?,23?,24?,27-,28?,29?,30?,31?,32?,33+,35+,36-/m0/s1
InChIKeyKEOVZXPDWAYZHM-HVHFDKRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sporminarin A Research Procurement: Polyketide Antifungal Overview


Sporminarin A (CAS 915403-42-8) is a fungal polyketide secondary metabolite first isolated from the fungicolous isolate Sporormiella minimoides (NRRL 37629) . Structurally, it is a C36 sesterterpenoid-type polyketide bearing a tetraenoic acid backbone with multiple hydroxyl and methyl substituents . The compound exhibits selective, quantifiable antifungal activity against Aspergillus flavus (MIC50 25 μg/mL) and has been more recently evaluated as a seed-coating agent against Botrytis cinerea in tomato seedlings, where it achieved 82.7–88.1% in vitro mycelial growth inhibition . Its antibacterial activity against Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 14053) is also noted, though quantitative MIC values for these strains remain unpublished .

Aspergillus-selective antifungal screening compound Defined anti-A. flavus profile
Botrytis cinerea fungicide lead scaffold Seed-coating research context
Sporormiella polyketide analytical reference Spectroscopic characterization available

Why Sporminarin A Cannot Be Replaced by Sporminarin B or Generic Polyketides


Generic substitution among Sporormiella-derived polyketides fails because the minor structural variation between Sporminarin A and its closest congener, Sporminarin B, translates into a fundamentally different antimicrobial spectrum. Sporminarin A (C36H62O8) contains an additional methyl branch relative to Sporminarin B (C35H60O8), and this difference correlates with exclusive, quantifiable activity against Aspergillus flavus (MIC50 25 μg/mL) that has not been reported for Sporminarin B . Instead, Sporminarin B is described as active against Candida albicans and Staphylococcus aureus, with no published anti-Aspergillus data . Furthermore, broad-spectrum agricultural fungicides (e.g., iprodione, fludioxonil) lack the dual property of direct antifungal potency combined with seed-treatment innocuousness documented for Sporminarin A-enriched extract in the Botrytis cinerea/tomato pathosystem . These divergent structure-activity profiles make generic or in-class substitution scientifically unjustifiable without confirmatory re-assaying.

Sporminarin B lacks reported anti-A. flavus activity; procurement without CAS verification may lead to a congener with a divergent antifungal spectrum.
Common dicarboximide/phenylpyrrole fungicides may exhibit different phytotoxicity and resistance profiles; seed-coating innocuousness observed for Sporminarin A extract may not transfer to synthetic alternatives.

Differential Evidence: Antimicrobial Spectrum and In Planta Performance


Aspergillus flavus Potency: A Profile Not Shared by Sporminarin B

Sporminarin A demonstrates a defined, quantitative antifungal efficacy against Aspergillus flavus with an MIC50 of 25 μg/mL . In contrast, its closest structural analog, Sporminarin B, is consistently reported to possess activity against Candida albicans and Staphylococcus aureus but has no published anti-Aspergillus activity . This species-level selectivity is a critical differentiator for projects targeting aflatoxigenic fungi.

A. flavus potency
Cross-study comparable
Sporminarin A MIC50 25 μg/mL; B: no anti-A. flavus activity reported
Supports Aspergillus screening context; Sporminarin B lacks target-specific antifungal profile.
Broth microdilution assay; exclusive activity reported only for A.
Antifungal Drug Discovery Natural Product Screening Aspergillus flavus

Botrytis cinerea Mycelial Growth Inhibition In Vitro

In the 2025 study by Rodríguez Sabina et al., Sporminarin A (as the identified active principle in S. isomera extract) inhibited Botrytis cinerea mycelial growth by 82.74 ± 1.66% at 0.005 mg/mL and 88.14 ± 4.71% at 0.1 mg/mL in vitro . While this study did not include a direct head-to-head comparator fungicide, these values represent a baseline efficacy that can be compared cross-study to commercial standards; for context, iprodione-resistant B. cinerea isolates often show >50% growth at similar concentrations.

B. cinerea inhibition
Class-level inference
82.7% inhibition at 0.005 mg/mL; 88.1% at 0.1 mg/mL in vitro
Dose-dependent mycelial inhibition supports fungicide lead evaluation; direct commercial comparator absent.
Extract containing Sporminarin A; J Plant Pathol 2025.
Agricultural Antifungals Botrytis cinerea Seed Treatment

In Planta Disease Reduction via Preventive Seed Coating

In the preventive seed treatment strategy (seed-bath treatment followed by spray contamination), Sporminarin A-enriched extract reduced symptom severity by 61% compared to the positive control group (p < 0.05) . In the curative strategy, treated seedlings showed improved growth (Development Index 1.23 vs. 0.78 for untreated contaminated seedlings, p < 0.05) . No comparable in planta data have been reported for Sporminarin B or other Sporormiella-derived polyketides.

In planta protection
Direct head-to-head comparison
61% symptom reduction vs positive control (p<0.05); Development Index +0.45
Reported symptom reduction supports agricultural application evaluation; unique in vivo data point.
Tomato seedlings, seed-bath treatment, greenhouse conditions.
Plant Protection Seed Coating Grey Mold Control

Seedling Innocuousness: Sporminarin A Extract Does Not Impair Tomato Germination, Unlike Many Synthetic Seed-Treatment Agents

Germination assays demonstrated that the crude extract containing Sporminarin A is innocuous to tomato seedlings, with germination indices statistically equivalent to untreated controls in both curative and preventive treatment strategies . Many conventional fungicidal seed coatings (e.g., thiram, captan) can delay or reduce germination at label rates; the absence of such phytotoxicity is a differentiating feature for Sporminarin A-based formulations.

Seedling innocuousness
Class-level inference
Germination indices comparable to untreated control; no significant impairment.
May support seed-coating formulation studies; phytotoxicity profile differs from many synthetic seed treatments.
Extract at 10 mg/mL; class-level reference to thiram/captan germination delays.
Phytotoxicity Seed Germination Biopesticide Safety

Procurement-Driven Application Scenarios


Aspergillus flavus Antifungal Screening and Chemical Probe Development

Research groups investigating selective anti-Aspergillus agents can procure Sporminarin A as a characterized polyketide with a defined MIC50 of 25 μg/mL against A. flavus . The compound's specificity profile, which is absent in Sporminarin B , makes it suitable for structure-activity relationship (SAR) studies, target deconvolution, or as a positive control in antifungal screening cascades.

Lead Scaffold for Botrytis cinerea Agricultural Fungicide Development

Agrochemical discovery programs targeting grey mold can use Sporminarin A as a starting point for semi-synthetic optimization, leveraging its demonstrated 82.7–88.1% in vitro mycelial growth inhibition and 61% in planta symptom reduction . The compound's seed-coating compatibility and lack of phytotoxicity provide a differentiated profile relative to conventional dicarboximide and phenylpyrrole chemistries.

Polyketide Reference Standard for Analytical Chemistry

Analytical laboratories and natural product chemistry groups can procure Sporminarin A as a reference standard for LC-MS or NMR-based dereplication of Sporormiella extracts, given its well-characterized spectroscopic data (1H, 13C NMR, HRESIMS) published in the primary literature .

Bioprospecting and Endophyte-Based Biocontrol Research

Researchers exploring endophytic fungi as sources of crop protection agents can use Sporminarin A as a benchmark compound, as it represents one of the few Sporormiella-derived polyketides with documented field-relevant efficacy in a seed-treatment model .

Application
Selection Property
Validation Focus
Aspergillus flavus antifungal screening / chemical probe
Anti-A. flavus selectivity profile
Aspergillus growth inhibition assay; SAR context
Botrytis cinerea fungicide lead optimization
Dose-dependent mycelial inhibition and in planta symptom reduction
Seed-treatment efficacy models; phytotoxicity endpoints
Polyketide reference standard (LC-MS/NMR dereplication)
Spectroscopic characterization (¹H, ¹³C, HRESIMS)
Dereplication against published Sporormiella data
Bioprospecting / endophyte biocontrol benchmarking
Sporormiella-derived polyketide with documented seed-treatment model activity
Comparative efficacy endpoints in crop protection models
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